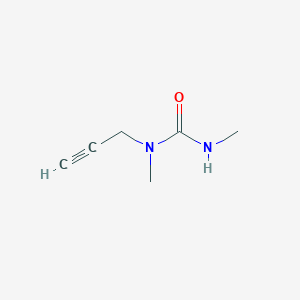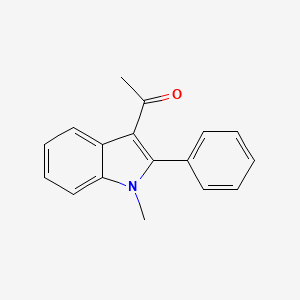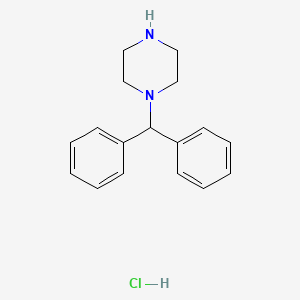
1-Benzhydrylpiperazinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydrylpiperazinium chloride is a chemical compound with the molecular formula C17H21ClN2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzhydrylpiperazinium chloride can be synthesized through the reaction of benzhydryl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like N,N-dimethylformamide (DMF) under reflux conditions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of 1-benzhydrylpiperazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzhydrylpiperazinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with acyl chlorides to form acyl derivatives.
Oxidation: Reaction with oxidizing agents to form corresponding N-oxides.
Reduction: Reduction of the compound to form secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Acyl chlorides, triethylamine, dichloromethane.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Acyl Derivatives: Formed from nucleophilic substitution reactions.
N-Oxides: Formed from oxidation reactions.
Secondary Amines: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
1-Benzhydrylpiperazinium chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antihistaminic and anthelmintic activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-benzhydrylpiperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to act as an antagonist at certain histamine receptors, thereby exerting antihistaminic effects. Additionally, it may interact with other molecular pathways, contributing to its diverse pharmacological activities.
Vergleich Mit ähnlichen Verbindungen
1-Benzhydrylpiperazinium chloride can be compared with other piperazine derivatives, such as:
Benzylpiperazine: Known for its stimulant properties and use as a recreational drug.
Cyclizine: An antihistamine used to treat nausea and motion sickness.
Meclizine: Another antihistamine with similar uses to cyclizine.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to act as an intermediate in the synthesis of various compounds further highlights its versatility in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
56609-03-1 |
|---|---|
Molekularformel |
C17H21ClN2 |
Molekulargewicht |
288.8 g/mol |
IUPAC-Name |
1-benzhydrylpiperazin-1-ium;chloride |
InChI |
InChI=1S/C17H20N2.ClH/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;/h1-10,17-18H,11-14H2;1H |
InChI-Schlüssel |
DLCXUFKAJDKSDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[NH+](CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Verwandte CAS-Nummern |
841-77-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


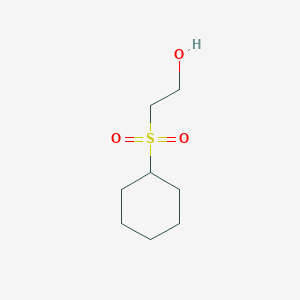
![(4-Chlorophenyl){4-[3-(diethylamino)propoxy]phenyl}methanone](/img/structure/B8675699.png)
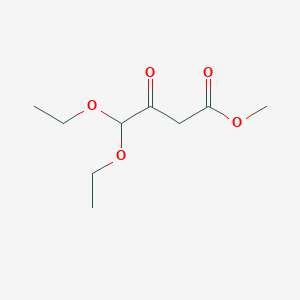
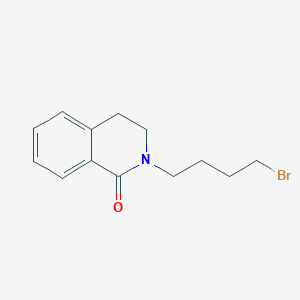

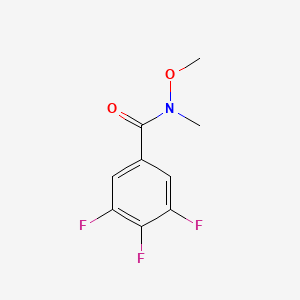
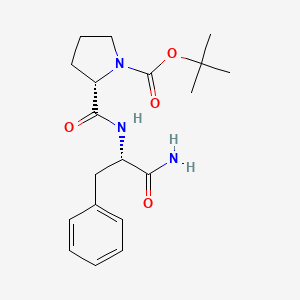

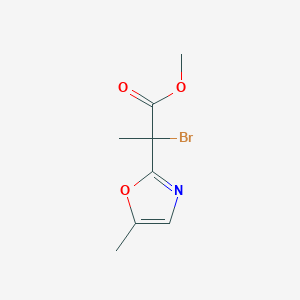

![{[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid](/img/structure/B8675786.png)
![2-(5-Bromopyridin-3-yl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8675788.png)
